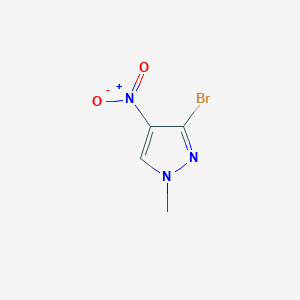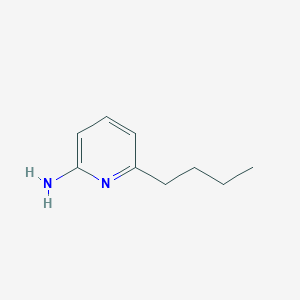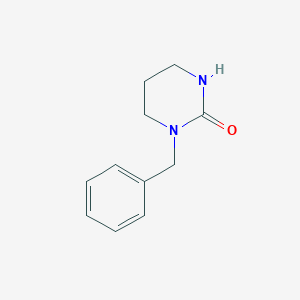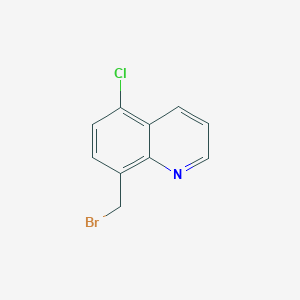
3-Bromo-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3-Bromo-1-methyl-4-nitro-1H-pyrazole (3-Br-1-Me-4-NO2-1H-pyrazole) is a heterocyclic compound that is used in a variety of scientific research applications. It is a five-membered ring compound that contains a nitrogen atom and two nitro groups. This compound is used in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It is also used as a catalyst in organic reactions, as a complexing agent, and in the synthesis of other compounds. In addition, 3-Br-1-Me-4-NO2-1H-pyrazole has been used in the development of drugs and pharmaceuticals.
Scientific Research Applications
Supramolecular Structure and Synthesis
- Supramolecular Architecture : The study of the molecular and supramolecular structures of related pyrazole derivatives provides insights into the conformational preferences and intermolecular interactions of such compounds, including those with bromo and nitro substituents (Padilla-Martínez et al., 2011).
Nitration Processes
- Nitration Reactions : Research on the nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, including those with bromo and nitro groups, reveals the pathways to various nitro derivatives, crucial for understanding the reactivity of 3-Bromo-1-methyl-4-nitro-1H-pyrazole (Barry, Birkett, & Finar, 1969).
Synthesis of Derivatives
- Synthetic Routes : Studies on the synthesis of various pyrazole derivatives, including those with bromo and nitro substituents, offer valuable insights into the methodologies for creating structurally diverse compounds (Zhang, Liu, Jin, & Sun, 2006).
Oxidation Reactions
- Oxidative Transformations : Research into the oxidation of specific pyrazole dioxides, which are structurally related to this compound, sheds light on the potential oxidation pathways and derivative formations (Efremova et al., 2019).
Reactivity and Biological Activity
- Reactivity and Biological Potential : Studies have explored the reactivity of trinitropyrazole compounds, closely related to this compound, and their potential biological activities, such as cytotoxicity against tumor cell lines (Dalinger et al., 2013), (Huang et al., 2017).
Structure and Tautomerism
- Structural Analysis and Tautomerism : Investigations into the structure and tautomerism of bromo-substituted pyrazoles, related to this compound, provide insight into their structural dynamics and isomeric forms (Trofimenko et al., 2007).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 3-bromo-1-methyl-4-nitro-1h-pyrazole, have a broad range of biological activities . They can interact with various biological targets, influencing numerous physiological processes.
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Biochemical Analysis
Biochemical Properties
3-Bromo-1-methyl-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives, including this compound, have been shown to inhibit enzymes such as liver alcohol dehydrogenase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression that can affect cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound’s interaction with liver alcohol dehydrogenase results in enzyme inhibition, which can affect metabolic processes involving alcohols.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, its interaction with liver alcohol dehydrogenase affects the metabolism of alcohols, leading to changes in metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical factors that determine its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
3-bromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRSRAZJCLLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525708 | |
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89607-15-8 | |
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)





![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)

